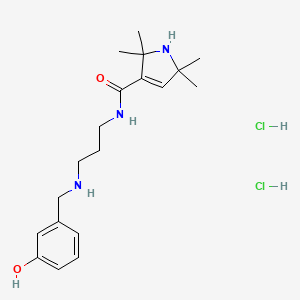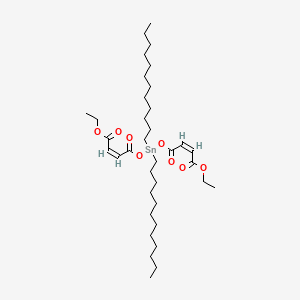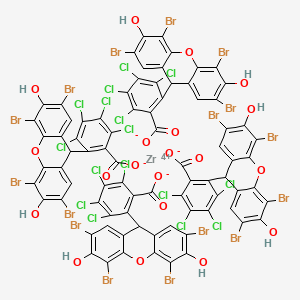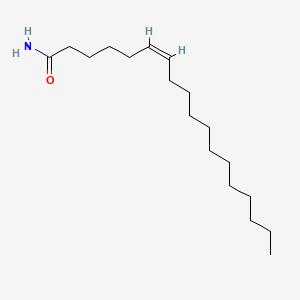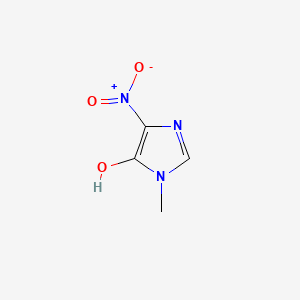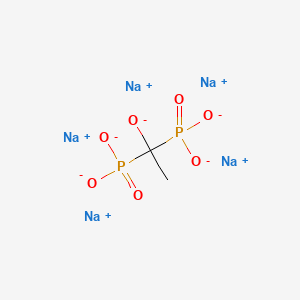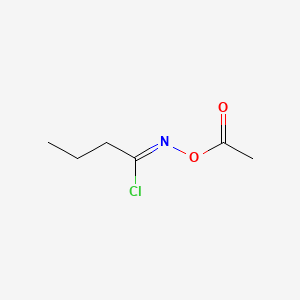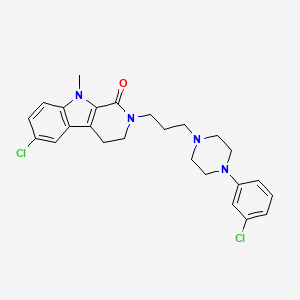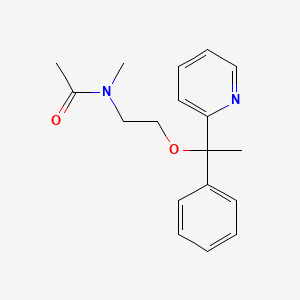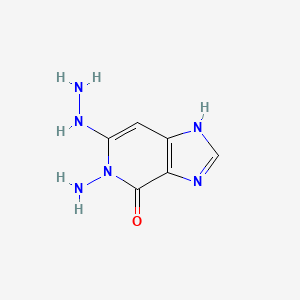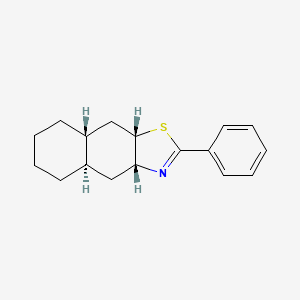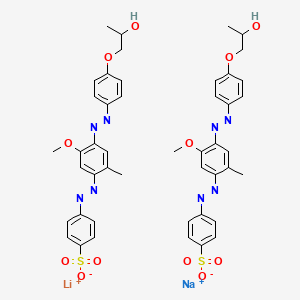
Lithium sodium 4-((4-((4-(2-hydroxypropoxy)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium sodium 4-((4-((4-(2-hydroxypropoxy)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzenesulphonate is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is notable for its unique structure, which includes multiple functional groups such as hydroxyl, methoxy, and sulphonate groups, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium sodium 4-((4-((4-(2-hydroxypropoxy)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzenesulphonate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. The presence of hydroxyl and methoxy groups requires careful control of reaction conditions to ensure selective functionalization. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various aromatic amines and phenols.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of temperature, pH, and reagent concentrations are crucial to achieving high yields and purity. The final product is often isolated through crystallization or precipitation, followed by purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Lithium sodium 4-((4-((4-(2-hydroxypropoxy)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzenesulphonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azo linkage (N=N) can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) are often employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of aromatic amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Lithium sodium 4-((4-((4-(2-hydroxypropoxy)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of dyes, pigments, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of lithium sodium 4-((4-((4-(2-hydroxypropoxy)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzenesulphonate involves its interaction with molecular targets through its functional groups. The hydroxyl and methoxy groups can form hydrogen bonds, while the azo linkage can participate in electron transfer reactions. These interactions can affect various biochemical pathways, leading to its observed effects in different applications.
Comparison with Similar Compounds
Similar Compounds
- Lithium sodium 4-((4-((4-(2-hydroxyethoxy)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzenesulphonate
- Lithium sodium 4-((4-((4-(2-hydroxypropoxy)phenyl)azo)-5-ethoxy-2-methylphenyl)azo)benzenesulphonate
Uniqueness
Lithium sodium 4-((4-((4-(2-hydroxypropoxy)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzenesulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Properties
CAS No. |
94313-96-9 |
|---|---|
Molecular Formula |
C46H46LiN8NaO12S2 |
Molecular Weight |
997.0 g/mol |
IUPAC Name |
lithium;sodium;4-[[4-[[4-(2-hydroxypropoxy)phenyl]diazenyl]-5-methoxy-2-methylphenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/2C23H24N4O6S.Li.Na/c2*1-15-12-22(27-25-17-4-8-19(9-5-17)33-14-16(2)28)23(32-3)13-21(15)26-24-18-6-10-20(11-7-18)34(29,30)31;;/h2*4-13,16,28H,14H2,1-3H3,(H,29,30,31);;/q;;2*+1/p-2 |
InChI Key |
KLNFNWCHCHVWHF-UHFFFAOYSA-L |
Canonical SMILES |
[Li+].CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])OC)N=NC3=CC=C(C=C3)OCC(C)O.CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])OC)N=NC3=CC=C(C=C3)OCC(C)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


